molecular formula C8H7N3O2 B042431 4-Amino-3-methyl-5-nitrobenzonitrile CAS No. 468741-02-8

4-Amino-3-methyl-5-nitrobenzonitrile

Cat. No. B042431
M. Wt: 177.16 g/mol
InChI Key: VMNUNODKDDCZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08629147B2

Procedure details

A suspension of 4-bromo-2-methyl-6-nitroaniline (11.5 g, 50 mmol), Zn(CN)2 (770 mg, 150 mmol), and Pd(PPh3)4 (2.32 g, 2.0 mmol) in DMF (100 mL) was sealed and heated at 120° C. for 70 h. After cooled down to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by chromatography with CH2Cl2 to afford the title compound (6.4 g, 73%). ESI-MS m/z 178 (MH+).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
770 mg
Type
catalyst
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:5]([NH2:6])=[C:4]([CH3:12])[CH:3]=1.[CH3:13][N:14](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:6][C:5]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]([C:13]#[N:14])=[CH:3][C:4]=1[CH3:12] |f:2.3.4,^1:26,28,47,66|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])C
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
770 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
2.32 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.